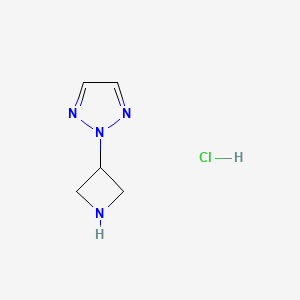

2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride

Description

Properties

IUPAC Name |

2-(azetidin-3-yl)triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c1-2-8-9(7-1)5-3-6-4-5;/h1-2,5-6H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAZBPMTNDYGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2N=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride is a derivative of the 1,2,3-triazole family, known for its diverse biological activities. Triazoles are recognized for their potential in medicinal chemistry, particularly as anticancer, antimicrobial, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a triazole ring fused with an azetidine moiety. The synthesis typically involves the Huisgen azide-alkyne cycloaddition reaction, which is a well-established method for producing triazole compounds.

Biological Activity Overview

-

Anticancer Properties :

- Research indicates that triazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the triazole moiety have been shown to inhibit cell proliferation and induce apoptosis in cancer cells such as HCT116 and MDA-MB-231 .

- A specific study demonstrated that derivatives of triazole exhibited IC50 values as low as 0.43 µM against HCT116 cells, indicating potent anticancer activity .

- Antimicrobial Activity :

- Neuroprotective Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Many triazole derivatives act as inhibitors of enzymes crucial for cancer cell survival and proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases and modulation of mitochondrial membrane potential .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in cancer cells treated with triazole compounds .

Case Studies

Several studies highlight the biological efficacy of triazole derivatives:

Case Study 1: Anticancer Activity

A series of triazole-containing hybrids were synthesized and evaluated for their anticancer potential against various cell lines. One derivative showed an IC50 value of 5.19 µM against HCT116 cells and demonstrated selectivity towards multidrug-resistant cancer cells .

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial properties of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, confirming their potential as broad-spectrum antimicrobial agents .

Data Table: Biological Activity Summary

| Activity Type | Target Cells/Organisms | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | HCT116 | 0.43 µM | Apoptosis induction via caspase activation |

| Antimicrobial | Various bacteria | Varies (e.g., >10 µg/mL) | Enzyme inhibition |

| Neuroprotective | AChE | Not specified | Inhibition of AChE |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including those containing azetidine moieties. For instance, compounds with a triazole framework have shown promising activity against various cancer cell lines. In one study, a series of triazole derivatives exhibited significant antiproliferative effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values indicating potent activity .

Antimicrobial Properties

The incorporation of azetidine and triazole rings has been linked to enhanced antimicrobial activity. Research indicates that certain derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . This broad-spectrum activity suggests potential applications in treating infectious diseases.

Inhibition of Kinases

Triazole compounds have been investigated for their ability to inhibit specific kinases involved in cancer progression. For example, some derivatives have shown inhibitory activity against c-Met and VEGFR-2 kinases, which are crucial in tumor growth and metastasis. The most promising compounds from these studies exhibited low nanomolar IC50 values, indicating their potential as targeted cancer therapies .

Synthetic Routes

The synthesis of 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride typically involves multi-step processes that may include cycloaddition reactions and functional group transformations. Aza-Michael addition has been identified as a versatile method for constructing C–N bonds within these heterocycles .

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Aza-Michael Addition | Formation of the azetidine ring through the addition of nitrogen-containing nucleophiles to α,β-unsaturated carbonyl compounds. |

| 2 | Cycloaddition | Formation of the triazole ring via 1,3-dipolar cycloaddition reactions involving azides and alkynes. |

| 3 | Hydrochloride Salt Formation | Protonation of the nitrogen atoms to yield the hydrochloride salt form for enhanced solubility and stability. |

Case Study: Antitumor Evaluation

In a detailed evaluation of a new series of triazolo derivatives, researchers focused on their antitumor properties using MTT assays to assess cell viability post-treatment. The results demonstrated that several compounds significantly inhibited cell proliferation in a dose-dependent manner, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry analyses .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized azetidine-triazole derivatives against a panel of bacterial strains. The results indicated that certain compounds displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Positional Isomerism : The compound from Table 1 (Entry 2) exhibits azetidin-3-yl at triazole position 1, unlike the target compound (position 2). This positional difference may alter electronic and steric profiles, affecting interactions with biological targets .

Aromatic vs. Aliphatic Substituents : The 8-methoxynaphthyl group in Entry 3 provides extended aromaticity, which could enhance π-π stacking interactions in enzyme binding pockets, a feature absent in the aliphatic azetidine-containing compounds .

Preparation Methods

Synthesis of Azetidine Precursors

The azetidine moiety, specifically azetidine-3-carboxylic acid or its derivatives, serves as a key starting material. The preparation of azetidine derivatives often involves:

Conversion of azetidine-3-carboxylic acid to methyl azetidine-3-carboxylate hydrochloride by treatment with thionyl chloride in methanol. This step typically occurs under cooling (5-15 °C) and nitrogen atmosphere to afford the methyl ester hydrochloride salt in good yield.

Protection of the azetidine nitrogen using tert-butyl carbamate (Boc protection) or other protecting groups to facilitate subsequent transformations without affecting the nitrogen.

Reduction reactions using hydride reagents such as lithium aluminum hydride (LAH), sodium borohydride, Red-Al, or diisobutylaluminum hydride (DIBAL) to convert esters or other functional groups to alcohols or aldehydes as intermediates.

Formation of sulfonate esters (e.g., tosylates or mesylates) from hydroxymethyl azetidine intermediates using sulfonylation reagents like para-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of amine bases such as triethylamine.

Halogenation or fluorination of azetidine derivatives by displacement of sulfonate groups with halide or fluoride sources such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to yield halomethyl azetidines.

Formation of 1,2,3-Triazole Moiety via Click Chemistry

The 1,2,3-triazole ring is typically introduced through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click" chemistry. This reaction is highly efficient, regioselective, and performed under mild conditions:

Preparation of azide intermediates from tosylated azetidine derivatives by nucleophilic substitution with sodium azide in polar aprotic solvents like DMF at elevated temperatures (around 70 °C).

Copper(I)-catalyzed cycloaddition of the azide intermediate with terminal alkynes in the presence of copper iodide and a base such as triethylamine or Hunig’s base in acetonitrile at room temperature. This step forms the 1,4-disubstituted 1,2,3-triazole ring with good yields (typically 76-82%).

Post-Triazole Functionalization and Salt Formation

The triazole-containing azetidine derivatives can be further purified and converted into their hydrochloride salts by treatment with hydrochloric acid or other acidifying agents to improve stability and solubility.

Additional functionalization such as Suzuki–Miyaura cross-coupling can be performed on aryl-substituted triazole derivatives to diversify the compound library, though this is more relevant for analog synthesis rather than the core compound preparation.

Summary Table of Key Reagents and Conditions

Detailed Research Findings and Notes

The preparation of azetidine intermediates on a large scale (e.g., 5000 L reactor) has been documented, indicating industrial feasibility.

Multiple hydride reducing agents can be used interchangeably depending on the desired intermediate and reaction scale, including sodium triacetoxyborohydride, Red-Al, LAH, sodium borohydride, and DIBAL.

The sulfonylation step is critical for introducing a good leaving group to enable nucleophilic substitution with azide ions, with para-toluenesulfonyl chloride and methanesulfonyl chloride as common reagents.

The CuAAC reaction is highly efficient and regioselective, producing the 1,4-disubstituted 1,2,3-triazole ring, which is confirmed by characteristic NMR signals (e.g., singlet for triazole proton around δ 8.05 ppm).

The final hydrochloride salt form of the compound enhances its physicochemical properties, making it suitable for further pharmaceutical applications.

Q & A

Basic: What synthetic routes are recommended for preparing 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Triazole Formation : React substituted benzaldehydes with azetidine-containing precursors under acidic conditions (e.g., glacial acetic acid in ethanol, reflux for 4–6 hours) to form the triazole core .

Hydrochloride Salt Formation : Isolate the free base and treat with HCl gas or concentrated HCl in anhydrous solvents (e.g., dichloromethane) to precipitate the hydrochloride salt .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) to achieve >95% purity, verified by HPLC .

Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and confirm azetidine ring stability under acidic conditions to avoid ring-opening side reactions .

Advanced: How can reaction conditions be optimized to enhance yield and selectivity in Ullmann-type couplings for azetidine-triazole derivatives?

Methodological Answer:

Optimization strategies include:

- Catalyst System : Use CuI (5 mol%) with 1,10-phenanthroline as a ligand in DMF at 100–120°C to accelerate C–N bond formation .

- Substrate Ratios : Maintain a 1:2 molar ratio of azetidine precursor to triazole-containing aryl halide to minimize dimerization .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining >80% yield .

Data Contradiction : While traditional thermal methods yield 63–70%, microwave approaches risk azetidine ring degradation above 130°C. Validate stability via ¹H NMR (δ 3.8–4.2 ppm for azetidine protons) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm azetidine (δ ~3.5–4.5 ppm for CH₂N) and triazole (δ ~7.8–8.2 ppm for aromatic protons) moieties. Use DMSO-d₆ to solubilize the hydrochloride salt .

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ peaks matching theoretical m/z (e.g., C₅H₁₀ClN₅ requires m/z 198.0554) .

- X-ray Crystallography : Employ SHELXL for structure refinement. Azetidine rings often exhibit puckering parameters (ΔC₃) of 0.2–0.4 Å .

Advanced: How can structural analogs of this compound be designed to improve antimicrobial activity?

Methodological Answer:

- SAR Studies : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the triazole 4-position to enhance membrane penetration. Derivatives with 4-nitro substituents show 4× higher MIC against S. aureus .

- Azetidine Modifications : Replace the azetidine with a pyrrolidine ring to test conformational flexibility. Note: Azetidine’s smaller ring size increases metabolic stability but reduces solubility .

- In Silico Docking : Use AutoDock Vina to predict binding to bacterial enoyl-ACP reductase (FabI), a validated target for triazole derivatives .

Basic: What safety protocols are essential when handling this hydrochloride salt?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact. Hydrochloride salts can release HCl vapor upon decomposition .

- Storage : Keep in airtight containers under argon at –20°C to prevent hygroscopic degradation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: What mechanistic insights explain the thermal rearrangement of triazole derivatives under acidic conditions?

Methodological Answer:

- Protonation Pathways : Under HCl, the triazole N-2 atom is protonated, triggering ring-opening to form reactive nitrilium intermediates. These reclose to form regioisomers (e.g., 1,2,4-triazoles) at >60°C .

- Kinetic Studies : Monitor via in situ FTIR (disappearance of C≡N stretch at ~2200 cm⁻¹). Activation energy (Ea) ranges from 80–100 kJ/mol, depending on substituents .

Basic: How is purity assessed, and what impurities are common in this compound?

Methodological Answer:

- HPLC : Use a C18 column (3.5 µm, 150 × 4.6 mm) with 0.1% TFA in water/acetonitrile (70:30). Retention time ~6.2 minutes .

- Common Impurities :

Advanced: What strategies resolve crystallographic disorder in azetidine-containing structures?

Methodological Answer:

- Data Collection : Collect high-resolution (<1.0 Å) data at 100 K to minimize thermal motion. Use synchrotron radiation for weak diffractors .

- Refinement in SHELXL : Apply ISOR and DELU restraints to azetidine atoms. Disorder modeling may require splitting the azetidine ring into two orientations (occupancy 0.7:0.3) .

Basic: What biological screening models are suitable for this compound?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (CLSI M07-A10) against Gram-positive (S. aureus ATCC 29213) and Gram-negative (E. coli ATCC 25922) strains .

- Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ >50 µM indicates selectivity) .

Advanced: How does the hydrochloride salt affect solubility and bioavailability in preclinical models?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.